molecular formula C8H7BrO3S B170256 Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate CAS No. 137090-42-7

Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate

Cat. No. B170256
M. Wt: 263.11 g/mol
InChI Key: LXADGPLPPGQZNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate, also known as MBO-propanoate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the class of thiophene carboxylic acid methyl esters, which are widely used as intermediates in the synthesis of various organic compounds. In

Scientific Research Applications

Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoatete has been used in various scientific research applications, including in the synthesis of novel compounds with potential biological activities. For instance, Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoatete has been used as a key intermediate in the synthesis of novel pyrazole derivatives with potential anti-inflammatory and anti-tumor activities. Additionally, Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoatete has been used in the synthesis of novel benzofuran derivatives with potential anti-cancer activities.

Mechanism Of Action

The mechanism of action of Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoatete is not well understood, but it is believed to exert its biological activities through the modulation of various cellular pathways. For instance, Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoatete has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. Additionally, Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoatete has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.

Biochemical And Physiological Effects

Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoatete has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-cancer activities. For instance, Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoatete has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoatete has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, colon cancer, and lung cancer cells.

Advantages And Limitations For Lab Experiments

Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoatete has several advantages for lab experiments, including its high purity, ease of synthesis, and potential biological activities. However, there are also some limitations to its use in lab experiments, including its potential toxicity and limited solubility in certain solvents.

Future Directions

There are several future directions for the use of Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoatete in scientific research. One potential direction is the synthesis of novel derivatives with improved biological activities. Additionally, Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoatete could be used in the development of new drugs for the treatment of various diseases, including cancer and inflammatory diseases. Finally, Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoatete could be used in the development of new diagnostic tools for the detection of various diseases.

properties

CAS RN

137090-42-7

Product Name

Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate

Molecular Formula

C8H7BrO3S

Molecular Weight

263.11 g/mol

IUPAC Name

methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate

InChI

InChI=1S/C8H7BrO3S/c1-12-8(11)4-5(10)6-2-3-7(9)13-6/h2-3H,4H2,1H3

InChI Key

LXADGPLPPGQZNI-UHFFFAOYSA-N

SMILES

COC(=O)CC(=O)C1=CC=C(S1)Br

Canonical SMILES

COC(=O)CC(=O)C1=CC=C(S1)Br

synonyms

5-BROMO-BETA-OXO-2-THIOPHENEPROPANOIC ACID METHYL ESTER

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium hydride (1.95 g of 60% dispersion in oil, 0.045 mol), dimethyl carbonate (50 mL) and THF (40 mL) were added to a flame dried flask equipped with stirrer and dropping funnel. 2-Acetyl-5-bromothiophene (5.0 g, 0.024 mol) in 20 mL THF was added dropwise. The mixture was then heated at reflux for 2 hours, then poured into 250 mL of water, acidified to pH 2.0 with 1N HCl and extracted 3×200 mL ether. The organic layers were combined, dried (MgSO4) and stripped to yield 6.4 g (99%) of present title product as an oil; tlc Rf 0.42 (CHCl3).
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a 500 mL round bottom flask was added a suspension of sodium hydride (1.950 g, 48.76 mmol) in tetrahydrofuran (250.00 mL, 3082.3 mmol). Dimethyl carbonate (8.218 mL, 97.53 mmol) was added followed by 2-bromo-5-acetylthiophene (5.000 g, 24.382 mmol) which was added in portions. The reaction mixture was heated to 60° C. and allowed to stir for 18 hours. The reaction was cooled to ambient temperature and quenched by the dropwise addition of water (100.0 mL). The mixture was acidified to pH 2 with 6N HCl (8.00 mL) and extracted with diethyl ether (150.00 mL×3). The combined organic layers were dried over anhydrous MgSO4, filtered and concentrated under reduced pressure. The crude material was split in half and dry loaded onto silica gel and then purified using a ISCO (40 g cartridge, gradient hexanes to 25% EtOAc over 30 min) to afford the title compound (5.547 g, 82%) as a brown oil. LC/MS (AA) ES+ 263, 265. 1H NMR (dmso-d6, 400 MHz): δ 7.87 (d, 1H), 7.45 (d, 1H), 4.13 (s, 2H), 3.65 (s, 3H).
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
8.218 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Yield
82%

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